molecular formula C18H18N2S2 B1142485 cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene CAS No. 115755-82-3

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Cat. No.: B1142485
CAS No.: 115755-82-3
M. Wt: 326.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene: is a photochromic compound known for its ability to change color upon exposure to light. This compound is characterized by its unique structure, which includes two cyano groups and two thienyl groups with trimethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene typically involves the reaction of 2,4,5-trimethyl-3-thienylacetonitrile with a suitable reagent to form the desired product. The reaction conditions often include the use of solvents such as methanol and specific catalysts to facilitate the reaction .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is commercially available and produced by chemical companies specializing in fine chemicals. The production process likely involves scaling up the laboratory synthesis methods with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene has several scientific research applications:

Mechanism of Action

The primary mechanism of action for cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene involves photoisomerization. When exposed to light, the compound undergoes a cyclization reaction, leading to a change in its molecular structure. This structural change alters the compound’s optical properties, making it useful in various photoresponsive applications .

Comparison with Similar Compounds

    1,2-Bis(2,4,5-trimethyl-3-thienyl)ethene: Similar structure but lacks the cyano groups.

    2,4,5-Trimethyl-3-thienylacetonitrile: A precursor in the synthesis of the target compound.

Uniqueness: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is unique due to its combination of cyano and thienyl groups, which confer distinct photochromic properties. This makes it particularly valuable in applications requiring precise control of light-induced changes .

Properties

IUPAC Name

(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNDKKQQUZPETC-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112440-46-7
Record name cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.